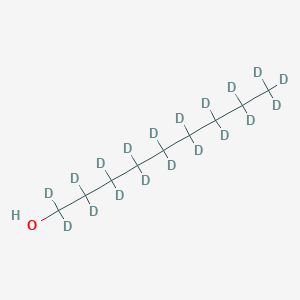

N-Nonyl-D19 alcohol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-nonadecadeuteriononan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-2-3-4-5-6-7-8-9-10/h10H,2-9H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWRUINPWMLAQRD-KIJKOTCYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physical characteristics of deuterated nonyl alcohol

An In-depth Technical Guide to the Physical Characteristics of Deuterated Nonyl Alcohol

Introduction: Beyond the Proteo-Isotopologue

In modern analytical and pharmaceutical sciences, precision is paramount. While 1-nonanol (C₉H₂₀O), a naturally occurring fatty alcohol, is well-characterized and utilized in applications ranging from fragrances to plasticizers, its deuterated analogue, Nonan-1-ol-d19, offers unique advantages for high-sensitivity applications.[1][2] The strategic substitution of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D) creates a molecule with a distinct mass signature and subtly altered physicochemical properties.

This guide provides an in-depth examination of the , focusing on Nonan-1-ol-d19 (C₉D₁₉OH) as a primary exemplar. For drug development professionals and researchers in pharmacokinetics and metabolomics, deuterated standards are indispensable tools. They serve as ideal internal standards in mass spectrometry-based quantification, as their near-identical chromatographic behavior and distinct mass-to-charge ratio (m/z) allow for precise and accurate correction of analyte loss during sample preparation and analysis.[3] Understanding the physical properties of these standards is not merely academic; it is critical for ensuring accurate stock solution preparation, predicting solubility behavior, and ensuring long-term stability.

This document moves beyond a simple recitation of data, delving into the quantum-level phenomena that govern the observed differences between proteo and deuterated isotopologues and outlining the rigorous experimental protocols required to validate these essential research materials.

Section 1: The Isotopic Effect on Physical Properties: A Theoretical Framework

The substitution of protium with deuterium fundamentally alters the physical properties of a molecule, an outcome known as the deuterium isotope effect. These changes, while often subtle, are predictable and arise from the twofold increase in the mass of the hydrogen nucleus.

-

Bond Strength and Vibrational Energy: The C-D bond is slightly stronger and shorter than the C-H bond.[4][5] This is because the heavier deuterium nucleus has a lower zero-point vibrational energy, meaning it sits lower in its potential energy well. Consequently, more energy is required to break a C-D bond than a C-H bond. This increased bond strength is the basis for the "kinetic isotope effect," which can slow metabolic degradation of deuterated drugs.[4]

-

Intermolecular Forces and Bulk Properties: The physical properties of a substance in its condensed phase (liquid or solid) are governed by the strength of its intermolecular forces.

-

Van der Waals Forces: The increased molecular mass of a deuterated compound leads to a slight increase in the strength of transient dipole-induced dipole interactions, known as London dispersion forces. As molecules become heavier, their electron clouds are more polarizable, enhancing these attractive forces.[6]

-

Hydrogen Bonding: In alcohols, hydrogen bonds are the dominant intermolecular force.[7][8] A hydrogen bond involving deuterium (O-D···O) is generally considered to be slightly stronger than one involving protium (O-H···O).[9] This strengthening arises from the lower zero-point energy of the O-D bond, which results in a slightly shorter and more robust hydrogen bond.

-

The collective result of these enhanced intermolecular forces is that more energy is required to transition the substance to a less ordered state. Therefore, deuterated compounds are expected to exhibit slightly higher melting points, boiling points, and densities compared to their non-deuterated counterparts.[10]

Section 2: Core Physical Properties: A Comparative Analysis

While extensive experimental data for fully deuterated nonyl alcohol is not as prevalent as for its common isotopologue, we can compile known values for 1-nonanol and provide well-grounded expectations for Nonan-1-ol-d19 based on the theoretical principles discussed above.

| Physical Property | 1-Nonanol (C₉H₂₀O) | Nonan-1-ol-d19 (C₉HD₁₉O) | Rationale for Difference |

| Molecular Formula | C₉H₂₀O | C₉HD₁₉O[3] | Isotopic substitution of 19 protium atoms with deuterium. |

| Molecular Weight | 144.25 g/mol [11] | 163.37 g/mol [3] | The mass of deuterium is approximately 2 g/mol versus 1 g/mol for protium. |

| Appearance | Colorless liquid[1][11] | Colorless to light yellow liquid[3] | No significant change in chromophores; physical state is retained. |

| Boiling Point | 213-215 °C[1][11] | Expected to be slightly > 215 °C | Increased molecular mass and stronger intermolecular forces (van der Waals and hydrogen bonding) require more energy for vaporization.[6][9] |

| Melting Point | -6 to -5 °C[1][11] | Expected to be slightly > -5 °C | Stronger intermolecular forces lead to a more stable crystal lattice, requiring more energy to break, thus raising the melting point.[12] |

| Density | ~0.827 g/cm³ at 20°C[11] | Expected to be > 0.827 g/cm³ | The significant increase in molecular mass with a negligible change in molecular volume results in a higher density. |

| Solubility in Water | Very low (~0.13 g/L)[1] | Expected to be slightly lower | The slightly stronger O-D bond can make the deuterated hydroxyl group a marginally weaker hydrogen bond donor to water molecules, potentially reducing solubility. |

| Solubility in Organic Solvents | Miscible with ethanol, ether[11] | Expected to be highly miscible | "Like dissolves like" principle holds; polarity is not significantly altered. |

Section 3: Experimental Protocols for Characterization

The validation of a deuterated standard is a multi-step process requiring orthogonal analytical techniques to confirm identity, purity, and the extent of isotopic incorporation.[13]

Workflow for Characterization of Deuterated Nonyl Alcohol

Caption: Workflow for the comprehensive characterization of deuterated nonyl alcohol.

Protocol 3.1: Verification of Deuteration and Purity

A. Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of the deuterated compound and assess its isotopic purity.

-

Methodology (GC-MS):

-

Prepare a dilute solution of the deuterated nonyl alcohol in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Inject 1 µL of the solution into a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Use a suitable capillary column (e.g., DB-5ms) and a temperature gradient programmed to elute the nonyl alcohol peak.

-

Acquire the mass spectrum of the eluting peak.

-

-

Expected Result: The molecular ion peak (M⁺) should correspond to the theoretical mass of Nonan-1-ol-d19 (163.37 Da). The absence of a significant peak at 144.25 Da confirms high isotopic enrichment.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the absence of ¹H signals at positions expected to be deuterated.

-

Methodology (¹H NMR):

-

Dissolve a sample of the deuterated alcohol in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Acquire a standard proton NMR spectrum.

-

-

Expected Result: The spectrum should be largely devoid of signals in the aliphatic region. A small residual singlet may be observed for the hydroxyl proton (-OH), as this can exchange with trace protons in the solvent or atmospheric moisture. To confirm the hydroxyl group is deuterated (-OD), a D₂O shake experiment can be performed; upon adding a drop of D₂O and re-acquiring the spectrum, the hydroxyl peak will disappear.[14]

Protocol 3.2: Measurement of Physical Properties

A. Boiling Point Determination

-

Causality: The boiling point is a sensitive measure of the strength of intermolecular forces. A precise measurement validates the expected increase due to the isotopic effect.

-

Methodology (Micro-scale Distillation):

-

Place a small volume (1-2 mL) of the deuterated alcohol into a micro-distillation apparatus equipped with a calibrated thermometer.

-

Heat the apparatus gently using a sand bath or heating mantle.

-

Record the temperature at which a steady distillation rate is achieved. This is the observed boiling point.

-

Record the atmospheric pressure and apply a pressure correction to normalize the boiling point to standard pressure (760 mmHg) if necessary.

-

B. Density Measurement

-

Causality: Density is directly related to molecular mass and packing efficiency. An accurate density measurement provides strong evidence of successful deuteration.

-

Methodology (Pycnometer):

-

Carefully weigh a clean, dry pycnometer of a known volume (e.g., 1 mL).

-

Fill the pycnometer with the deuterated nonyl alcohol, ensuring the liquid is at a constant, known temperature (e.g., 20.0 °C) using a water bath.

-

Weigh the filled pycnometer.

-

Calculate the density using the formula: Density = (Mass of liquid) / (Volume of pycnometer).

-

Conclusion

Deuterated nonyl alcohol is a powerful tool for quantitative analysis, but its utility is predicated on a thorough understanding and verification of its fundamental physical properties. The substitution of hydrogen with deuterium imparts predictable, albeit subtle, changes to the molecule's characteristics, primarily increasing its molecular weight, boiling point, melting point, and density due to enhanced intermolecular forces. For the researcher, scientist, or drug development professional, treating a deuterated standard as a simple drop-in replacement for its proteo-counterpart is insufficient. Rigorous characterization using a suite of analytical techniques—including mass spectrometry and NMR spectroscopy—is essential to validate isotopic incorporation and purity. The experimental protocols outlined in this guide provide a framework for this validation, ensuring that these critical reagents perform with the accuracy and reliability demanded by modern scientific inquiry.

References

-

Royal Society of Chemistry. (2024). Impact of H/D isotopic effects on the physical properties of materials. RSC Publishing. [Link]

-

National Institutes of Health. (2021). Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds. PMC. [Link]

-

Wikipedia. Heavy water. [Link]

-

National Center for Biotechnology Information. 1-Nonanol. PubChem. [Link]

-

ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]

-

Educación Química. (2021). The deuteration of organic compounds as a tool to teach chemistry. [Link]

-

Chemistry LibreTexts. (2022). The E2 Reaction and the Deuterium Isotope Effect. [Link]

-

ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. YouTube. [Link]

-

University of Groningen. (2022). Evaluating the use of NMR for the determination of deuterium abundance in water. [Link]

-

Wikipedia. 1-Nonanol. [Link]

-

National Institutes of Health. (2014). H/D Isotope Effects in Hydrogen Bonded Systems. PMC. [Link]

-

Master Organic Chemistry. (2010). 3 Trends That Affect Boiling Points. [Link]

-

Journal of Chemical & Engineering Data. (2022). Densities of Selected Deuterated Solvents. [Link]

-

The Journal of Physical Chemistry B. (1998). Solid-State Deuterium NMR Studies of Organic Molecules in the Tectosilicate Nonasil. ACS Publications. [Link]

-

Chemistry LibreTexts. (2020). Physical Properties of Alcohols. [Link]

-

Study Mind. Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). [Link]

-

SYNMR. (2023). Advantages and Limitations of Deuterated Solvents in Organic Synthesis. [Link]

-

National Institute of Standards and Technology. 1-Nonanol. NIST WebBook. [Link]

-

YouTube. (2020). 9.4 Physical Properties of Alcohols, Ethers, and Epoxides. [Link]

-

Quora. (2016). How do the polarity of an alcohol group affect its boiling point?. [Link]

Sources

- 1. 1-Nonanol - Wikipedia [en.wikipedia.org]

- 2. 1-Nonanol: Chemical property and uses_Chemicalbook [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scielo.org.mx [scielo.org.mx]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. quora.com [quora.com]

- 9. Heavy water - Wikipedia [en.wikipedia.org]

- 10. synmr.in [synmr.in]

- 11. 1-Nonanol | C9H20O | CID 8914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Impact of H/D isotopic effects on the physical properties of materials - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 13. resolvemass.ca [resolvemass.ca]

- 14. studymind.co.uk [studymind.co.uk]

Navigating the Formulation Landscape: An In-Depth Technical Guide to the Solubility of N-Nonyl-D19 Alcohol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their isotopically labeled analogues is a critical parameter in drug development, influencing formulation strategies, bioavailability, and pharmacokinetic studies. This technical guide provides a comprehensive overview of the solubility characteristics of n-nonyl-D19 alcohol, a deuterated form of n-nonyl alcohol, in a range of common organic solvents. We delve into the theoretical underpinnings of solubility, present qualitative and quantitative solubility data for the non-deuterated parent compound, discuss the anticipated impact of deuteration, and provide a detailed, field-proven protocol for the experimental determination of solubility. This guide is intended to equip researchers and formulation scientists with the foundational knowledge and practical tools necessary to effectively work with this and similar long-chain deuterated alcohols.

Introduction: The Significance of this compound in Modern Drug Development

N-nonyl alcohol, a nine-carbon straight-chain fatty alcohol, and its deuterated isotopologue, this compound, are valuable molecules in the pharmaceutical industry. Fatty alcohols, in general, serve as excipients, penetration enhancers, and are integral components of various drug delivery systems. The strategic replacement of hydrogen with deuterium in this compound offers a powerful tool for researchers. This isotopic labeling is primarily employed to trace the metabolic fate of the molecule or to intentionally alter its metabolic profile, a concept known as the "deuterium effect." Understanding the solubility of this deuterated compound is paramount for its effective use in preclinical and clinical research, ensuring its appropriate formulation for toxicological and pharmacological assessments.

The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of an alcohol is governed by the interplay between its hydrophobic alkyl chain and its hydrophilic hydroxyl group. In n-nonyl alcohol, the long nine-carbon chain imparts significant non-polar character, while the hydroxyl group provides a site for hydrogen bonding. Consequently, its solubility behavior is a nuanced balance of these opposing characteristics.

Theoretical Framework: The Molecular Dance of Solute and Solvent

The dissolution of a solute in a solvent is a thermodynamic process driven by the change in Gibbs free energy. For dissolution to occur spontaneously, the Gibbs free energy of the system must decrease. This is influenced by the enthalpy and entropy of mixing. In the context of this compound, the key intermolecular forces at play are:

-

Van der Waals forces: These are weak, non-specific attractions between the non-polar alkyl chains of the alcohol and the solvent molecules.

-

Dipole-dipole interactions: The polar hydroxyl group of the alcohol can engage in dipole-dipole interactions with polar solvent molecules.

-

Hydrogen bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, forming strong interactions with protic solvents (e.g., other alcohols) and aprotic polar solvents with hydrogen bond accepting capabilities (e.g., acetone).

The general trend for long-chain alcohols is a decrease in solubility in polar solvents and an increase in solubility in non-polar solvents as the carbon chain length increases.[1] This is due to the growing dominance of the hydrophobic alkyl chain over the hydrophilic hydroxyl group.

The Isotope Effect: Does Deuteration Alter Solubility?

A crucial question for researchers working with this compound is whether its solubility differs significantly from its non-deuterated counterpart. In general, the substitution of hydrogen with deuterium has a minimal effect on the equilibrium property of solubility. While deuterium is slightly more electron-donating than protium, leading to minor changes in bond polarity and intermolecular forces, these differences are typically not substantial enough to cause a dramatic shift in solubility in most organic solvents. Any observed differences are often subtle and may be more pronounced in systems where hydrogen bonding plays a critical role. For most practical formulation purposes, the solubility of this compound can be reasonably approximated by that of n-nonyl alcohol.

Solubility Profile of N-Nonyl Alcohol: A Practical Overview

Qualitative Solubility Data:

Based on available literature, n-nonyl alcohol exhibits the following general solubility characteristics:

-

Miscible: with other alcohols (e.g., ethanol) and ether.[2][3]

-

Soluble to Very Soluble: in many non-polar and moderately polar organic solvents such as chloroform and carbon tetrachloride.[2][4]

-

Practically Insoluble: in water.[3]

Quantitative Solubility Data Summary:

The following table summarizes the known quantitative solubility data for n-nonyl alcohol in various organic solvents at standard conditions. It is important to note that "miscible" indicates that the two substances will mix in all proportions to form a homogeneous solution.

| Organic Solvent | Chemical Formula | Polarity | Solubility of N-Nonyl Alcohol | Citation |

| Polar Protic Solvents | ||||

| Ethanol | C₂H₅OH | Polar | Miscible | [2][3] |

| Polar Aprotic Solvents | ||||

| Acetone | C₃H₆O | Polar | Soluble | |

| Non-Polar Solvents | ||||

| Chloroform | CHCl₃ | Non-Polar | Soluble | [4] |

| Diethyl Ether | (C₂H₅)₂O | Non-Polar | Miscible | [2][3] |

| Carbon Tetrachloride | CCl₄ | Non-Polar | Very Soluble | [2] |

| Hexane | C₆H₁₄ | Non-Polar | Expected to be high | |

| Toluene | C₇H₈ | Non-Polar | Expected to be high |

Note: "Soluble" and "Very Soluble" are qualitative terms from the cited sources. Quantitative values in g/100mL or other units are not consistently available in the public domain.

Experimental Determination of Solubility: A Validated Protocol

For novel formulations or when precise solubility data is required, experimental determination is essential. The following protocol outlines a robust and self-validating method for determining the solubility of this compound in an organic solvent of interest. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Materials and Equipment

-

This compound (solute)

-

Organic solvent of interest (high purity grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps and PTFE-lined septa

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument

-

Appropriate personal protective equipment (PPE)

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

To a series of vials, add an excess amount of this compound. The key is to ensure that undissolved solute remains at equilibrium.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C or 37 °C).

-

Allow the samples to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure saturation is reached. The equilibration time should be validated by taking measurements at different time points until a plateau in concentration is observed.

-

-

Sample Collection and Preparation:

-

After equilibration, carefully remove the vials from the shaker bath and allow any undissolved solid to settle.

-

Withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

Accurately dilute the filtered aliquot with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated quantitative method, such as GC-FID.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

-

Calculation of Solubility:

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Causality in Experimental Design: A Senior Scientist's Perspective

The described protocol is designed to be self-validating and robust. The choice of a constant temperature shaker bath is crucial as solubility is temperature-dependent. The extended equilibration time with subsequent time-point sampling confirms that a true equilibrium has been reached. The use of a syringe filter is a non-negotiable step to ensure that only the dissolved solute is being measured. The selection of a specific and sensitive analytical technique like GC-FID provides the necessary accuracy for quantification.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents, grounded in theoretical principles and practical experimental considerations. While the solubility of the deuterated form is expected to closely mirror that of its non-deuterated parent, for which qualitative and some limited quantitative data are available, experimental verification using the provided protocol is recommended for any critical drug development application. Future research efforts should focus on generating a comprehensive quantitative solubility database for both n-nonyl alcohol and its deuterated analogues in a wider array of pharmaceutically relevant solvents at various temperatures. Such data will be invaluable for the continued development of robust and effective drug formulations.

References

-

Ataman Kimya. (n.d.). NONYL ALCOHOL. Retrieved from [Link]

-

PubChem. (n.d.). 1-Nonanol. National Center for Biotechnology Information. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound 1-Nonanol (FDB003307). Retrieved from [Link]

-

You-iggy. (2023, March 19). 1-Nonanol. Retrieved from [Link]

-

ChemBK. (2022, October 16). 1-Nonanol. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 4.4 Solubility. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Toxicological Profile of n-Nonyl Alcohol

A Note on Nomenclature: The term "N-Nonyl-D19 alcohol" does not conform to standard chemical nomenclature. This guide focuses on the well-characterized straight-chain primary alcohol, n-nonyl alcohol (also known as 1-nonanol or pelargonic alcohol), which is the most scientifically relevant interpretation. The toxicological principles discussed are foundational for understanding related long-chain alcohols.

Abstract

n-Nonyl alcohol is a nine-carbon, straight-chain fatty alcohol with applications in the fragrance, flavor, and chemical manufacturing industries. This guide provides a comprehensive toxicological profile of n-nonyl alcohol, synthesizing data on its physicochemical properties, toxicokinetics, and potential hazards. The compound exhibits low acute toxicity via oral and dermal routes. Its primary health concerns are related to local effects, such as skin and eye irritation, and transient central nervous system effects like dizziness at high vapor concentrations. It is readily metabolized and not expected to be genotoxic or carcinogenic. This document outlines the key toxicological endpoints, mechanistic insights, and standardized protocols for its evaluation, providing a critical resource for researchers and safety assessment professionals.

Chemical Identity and Physicochemical Properties

A substance's toxicological behavior is fundamentally governed by its chemical structure and physical properties. These characteristics determine its absorption, distribution, metabolism, and excretion (ADME) profile.

1.1 Chemical Identity

-

Chemical Name: Nonan-1-ol[1]

-

Synonyms: n-Nonyl alcohol, Pelargonic alcohol, Octyl carbinol, Alcohol C-9[1][2]

-

CAS Number: 143-08-8[1]

-

Molecular Formula: C₉H₂₀O[1]

-

Molecular Weight: 144.25 g/mol [1]

-

Structure: A linear nine-carbon chain with a terminal hydroxyl group.

1.2 Physicochemical Properties

The lipophilic nature of the nine-carbon alkyl chain combined with the hydrophilic alcohol group gives n-nonyl alcohol specific properties that influence its biological interactions. It is a colorless, oily liquid with a characteristic floral or fruity odor.[1]

| Property | Value | Source |

| Physical State | Colorless to yellowish oily liquid | [1] |

| Odor | Floral, rose-citrus, citronella-like odor | [1] |

| Boiling Point | 213-215 °C at 760 mmHg | [1] |

| Melting Point | -5 °C (23 °F) | [1] |

| Water Solubility | 140 mg/L at 25 °C (low) | [1] |

| Log Kow (Octanol-Water Partition Coeff.) | 3.77 | [1] |

| Vapor Pressure | 0.02 - 0.3 mmHg at 20°C (low volatility) | [1] |

| Density | 0.827 g/cm³ at 20°C | [1] |

Causality Behind Properties:

-

The long alkyl chain and high Log Kow indicate significant lipophilicity, suggesting it can readily partition into biological membranes. This is a key factor in its skin irritation potential and absorption.

-

Its low water solubility and low vapor pressure mean that while inhalation exposure is possible, especially with heating or aerosolization, high ambient concentrations are not expected under normal conditions.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The body processes n-nonyl alcohol through a series of steps typical for primary linear alcohols.

2.1 Absorption

-

Dermal: Due to its lipophilicity, n-nonyl alcohol can be absorbed through the skin, although this process is not considered rapid in humans compared to some animal models.[2] Intact skin provides a reasonable barrier, but absorption can increase through damaged or abraded skin.[2]

-

Oral: Ingestion leads to absorption from the gastrointestinal tract.

-

Inhalation: Inhalation of vapors or aerosols can lead to absorption in the lungs.[2]

2.2 Distribution Following absorption, n-nonyl alcohol is expected to distribute to various tissues, with a preference for lipid-rich environments, consistent with its high Log Kow.

2.3 Metabolism n-Nonyl alcohol is metabolized via two primary pathways common to straight-chain alcohols.[1]

-

Oxidation: The primary and most significant pathway involves the oxidation of the alcohol to an aldehyde, followed by rapid oxidation to the corresponding carboxylic acid (nonanoic acid). This process is mediated by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) enzymes, primarily in the liver. Nonanoic acid can then enter fatty acid metabolism pathways (e.g., beta-oxidation) and be broken down for energy or incorporated into lipids.

-

Conjugation: A minor pathway involves direct conjugation of the alcohol with glucuronic acid to form a glucuronide conjugate, which is a water-soluble compound that is more easily excreted.[1]

A Note on "D19" Isotopic Labeling: If "D19" were to refer to deuteration (replacement of 19 hydrogen atoms with deuterium), its primary utility would be in metabolic studies. Deuterated compounds are chemically identical but have a higher mass. This mass difference allows them to be traced and quantified accurately by mass spectrometry, enabling precise measurement of absorption rates, metabolite formation, and excretion kinetics without altering the fundamental metabolic pathway.

Caption: Metabolic pathways of n-nonyl alcohol.

2.4 Excretion The water-soluble metabolites, primarily formed in the liver, are excreted mainly via the urine. A small amount may be excreted unchanged in the breath or feces.

Toxicological Endpoints: Hazard Identification

3.1 Acute Toxicity n-Nonyl alcohol exhibits a low order of acute toxicity across various exposure routes. Signs of acute intoxication at high doses are consistent with central nervous system (CNS) depression, including weakness, incoordination, and collapse.[1][2]

| Route | Species | Value | Classification | Source |

| Oral | Rat | LD50: 3,560 - 6,400 mg/kg | Low Toxicity | [1][2] |

| Dermal | Rabbit | LD50: 5,660 mg/kg | Low Toxicity | [1][2] |

| Inhalation | Mouse | LC50: 5,500 mg/m³ (2 hr) | Moderate Toxicity | [2] |

3.2 Skin and Eye Irritation

-

Skin Irritation: The substance is considered a mild to moderate skin irritant.[2] Prolonged or repeated contact can defat the skin, leading to dryness, cracking, and dermatitis. While animal models sometimes classify it as non-irritating, there is evidence of skin inflammation in some individuals.[2]

-

Eye Irritation: Direct contact with the liquid can cause transient eye irritation, characterized by redness and tearing.[2] Based on reported scores, it may be formally classified as an eye irritant under some regulatory frameworks.

3.3 Sensitization Data from read-across studies (using analogous chemicals like 1-decanol) suggest that n-nonyl alcohol does not have a significant potential for skin sensitization.[1]

3.4 Repeated Dose Toxicity Subchronic studies on similar long-chain alcohols indicate a low order of repeated dose toxicity.[2] The primary targets, if any, at high doses would likely be the liver (due to metabolic activity) and the CNS.

3.5 Genotoxicity and Mutagenicity Based on read-across data from analogous alcohols, n-nonyl alcohol is not expected to be genotoxic or mutagenic.[1] Standard assays like the Ames test on related compounds have been negative.

3.6 Carcinogenicity There are no specific long-term carcinogenicity studies on n-nonyl alcohol. However, given its simple structure, rapid metabolism, and lack of genotoxic potential, it is not predicted to be carcinogenic.

3.7 Reproductive and Developmental Toxicity Studies on analogous C6-C13 alcohols have not shown them to be developmental toxicants.[2] Therefore, n-nonyl alcohol is not expected to pose a significant reproductive or developmental hazard.

Mechanistic Insights

The toxicity of n-nonyl alcohol can be explained by two primary mechanisms:

-

Membrane Disruption (Narcosis): Like other alcohols, at high concentrations, n-nonyl alcohol can physically disrupt the lipid bilayers of cell membranes. This non-specific mechanism is particularly relevant for the central nervous system, where it interferes with nerve signal transmission, leading to symptoms of narcosis (drowsiness, dizziness, incoordination).[2] This is the principal mechanism for acute CNS effects from inhalation.[2]

-

Local Irritation: The molecule's amphiphilic nature (having both a polar head and a non-polar tail) allows it to interact with and disrupt the stratum corneum of the skin and the tear film of the eye. This disrupts the barrier function, leading to moisture loss, defatting, and allowing the substance to interact with underlying cells, causing irritation and inflammation.

Experimental Protocols for Toxicological Assessment

To ensure data reliability and regulatory acceptance, toxicological testing must follow validated, standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

5.1 Protocol: In Vitro Skin Irritation - Reconstructed Human Epidermis Test (OECD TG 439)

This protocol is a self-validating system because it includes positive and negative controls and defined acceptance criteria for the tissue viability.

-

Objective: To assess the potential of a chemical to cause skin irritation using a 3D human skin model, avoiding the use of live animals.

-

Methodology:

-

Tissue Culture: Reconstructed human epidermis (RhE) tissues (e.g., EpiDerm™, EpiSkin™) are cultured to form a multi-layered, differentiated model of human skin.

-

Preparation: Tissues are pre-incubated in assay medium.

-

Test Substance Application: A defined volume (e.g., 50 µL) of n-nonyl alcohol is applied topically to the tissue surface. A negative control (Phosphate Buffered Saline) and a positive control (e.g., 5% Sodium Dodecyl Sulfate) are run in parallel.

-

Exposure: Tissues are exposed to the test substance for a defined period (e.g., 60 minutes) at 37°C.

-

Rinsing: The substance is thoroughly washed from the tissue surface.

-

Post-Incubation: Tissues are transferred to fresh medium and incubated for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.

-

Viability Assessment: Tissues are incubated with MTT solution. Viable cells convert the yellow MTT tetrazolium salt into a purple formazan precipitate.

-

Extraction & Measurement: The formazan is extracted from the tissues, and the color intensity is measured using a spectrophotometer (at 570 nm).

-

Data Analysis: The percent viability of the test substance-treated tissues is calculated relative to the negative control.

-

-

Interpretation: If the mean tissue viability is ≤ 50%, the substance is classified as an irritant (Category 2). If viability is > 50%, it is considered non-irritating.

Caption: Workflow for OECD TG 439 Skin Irritation Test.

Risk Assessment and Regulatory Context

-

Classification: Under GHS (Globally Harmonized System), n-nonyl alcohol is typically classified as a skin and eye irritant. It is also considered toxic to aquatic life with long-lasting effects.[2]

-

Occupational Exposure: In occupational settings, exposure should be minimized through good hygiene practices, adequate ventilation, and the use of personal protective equipment (PPE) such as gloves and safety goggles.[2]

Conclusion

n-Nonyl alcohol possesses a well-defined and generally favorable toxicological profile. Its hazards are primarily confined to local irritant effects on the skin and eyes and transient, reversible CNS effects at high concentrations. The substance is readily metabolized and demonstrates a low potential for systemic, chronic, or genetic toxicity. A thorough understanding of its physicochemical properties and metabolic pathways provides a robust framework for predicting and managing its health risks in both industrial and consumer contexts.

References

-

1-Nonanol | C9H20O | CID 8914 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

PELARGONİC ALCOHOL (1-NONANOL) - Ataman Kimya. (n.d.). Retrieved January 26, 2026, from [Link]

Sources

An In-depth Technical Guide to the Environmental Fate and Degradation of Deuterated Long-Chain Alcohols

Abstract

Deuterated long-chain alcohols (LCOHs) are increasingly utilized in pharmaceutical development to enhance metabolic stability and improve pharmacokinetic profiles. This strategic incorporation of deuterium, however, necessitates a thorough understanding of their environmental fate and degradation pathways upon their potential release into the environment. This guide provides a comprehensive technical overview for researchers, environmental scientists, and drug development professionals on the core principles governing the environmental persistence and breakdown of these specialized molecules. We synthesize established knowledge on LCOH biodegradation with the fundamental principles of the kinetic isotope effect (KIE) to predict the environmental behavior of their deuterated analogues. This document details the primary biotic and abiotic degradation routes, explains the profound impact of deuterium substitution on reaction kinetics, and presents robust, field-proven methodologies for assessing their environmental degradation.

Introduction to Deuterated Long-Chain Alcohols

Long-chain alcohols (LCOHs) are aliphatic alcohols with carbon chain lengths typically ranging from C6 to C22.[1] They are ubiquitous in the environment, arising from both natural sources (e.g., plant waxes) and anthropogenic activities, where they are used as intermediates in the manufacturing of surfactants and other consumer products.[1]

In the pharmaceutical industry, "precision deuteration" refers to the selective replacement of hydrogen (¹H) with its heavier, stable isotope, deuterium (²H or D).[2] This substitution is a key strategy in drug design to slow down metabolic processes at specific points in a molecule, often referred to as "soft spots" susceptible to enzymatic attack.[2] The C-D bond is stronger and vibrates at a lower frequency than the C-H bond, making it more difficult for enzymes, such as cytochrome P450s, to break. This phenomenon, known as the Kinetic Isotope Effect (KIE) , can lead to a more stable drug, reducing dosing frequency and potentially minimizing the formation of unwanted metabolites.[2] While beneficial from a pharmacological standpoint, this inherent resistance to metabolic degradation raises critical questions about the persistence and ultimate fate of these compounds in the environment.

Principles of Environmental Degradation for LCOHs

The environmental fate of a chemical is governed by its susceptibility to both biological and non-biological transformation processes. For standard LCOHs, biodegradation is overwhelmingly the most significant removal mechanism.[3][4]

Biotic Degradation Pathways

Long-chain alcohols are known to be readily and rapidly biodegradable in various environmental compartments, including soil and aquatic systems.[1][3] The primary microbial degradation pathway is a terminal oxidation process, which occurs in a series of enzymatic steps:

-

Oxidation to Aldehyde: The initial and often rate-limiting step is the oxidation of the primary alcohol to its corresponding aldehyde. This reaction is catalyzed by alcohol dehydrogenases or oxidases.[5][6]

-

Oxidation to Fatty Acid: The resulting aldehyde is quickly oxidized to a carboxylic acid (fatty acid) by aldehyde dehydrogenases.[7][8]

-

Beta-Oxidation (β-Oxidation): The fatty acid is then transported into the microbial cell and catabolized through the β-oxidation cycle. This process sequentially shortens the carbon chain by two units at a time, generating acetyl-CoA, which enters the Krebs cycle to be mineralized into carbon dioxide and water.[9][10]

This pathway is highly efficient, with degradation half-lives for non-deuterated LCOHs reported to be on the order of minutes in some systems.[1] A wide range of microorganisms, including bacteria from the genera Pseudomonas, can carry out this degradation.

Abiotic Degradation Pathways

Abiotic processes are generally considered minor degradation pathways for LCOHs compared to biodegradation.

-

Hydrolysis: As alcohols do not contain hydrolyzable functional groups like esters or amides, hydrolysis is not a relevant degradation pathway.

-

Photolysis: Saturated aliphatic alcohols do not absorb light in the environmentally relevant UV spectrum (>290 nm). Therefore, direct photolysis in water or soil is not an expected degradation route.[9]

-

Oxidation: While strong chemical oxidants can degrade LCOHs, oxidation by environmentally relevant species like hydroxyl radicals in the atmosphere or water is possible but typically much slower than biodegradation.[2]

The Impact of Deuteration on Degradation: The Kinetic Isotope Effect (KIE)

The intentional metabolic stabilization of deuterated LCOHs has direct consequences for their environmental degradation, as the same enzymatic systems are often involved.

Mechanism of the KIE

The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. For deuterated compounds, the primary KIE occurs when a C-H bond is broken in the rate-determining step of the reaction. The greater mass of deuterium results in a lower zero-point vibrational energy for the C-D bond compared to the C-H bond. Consequently, more energy is required to break the C-D bond, leading to a slower reaction rate.

In the context of LCOH biodegradation, the initial oxidation of the alcohol to an aldehyde involves the cleavage of a C-H bond at the α-carbon (the carbon bearing the hydroxyl group). If this is the rate-limiting step, deuteration at this position will significantly slow down the entire degradation cascade.

Implications for Environmental Fate

The primary consequence of deuteration is an increased persistence of the parent compound in the environment. The magnitude of the KIE (expressed as the ratio kH/kD) for enzymatic reactions can range from 1 to 8, meaning the deuterated analogue could degrade up to 8 times more slowly than its hydrogenated counterpart.

Another critical concept is metabolic switching . If deuteration blocks the primary degradation pathway, microorganisms may utilize alternative, slower pathways if available.[2] For a long-chain alcohol deuterated at the α-carbon, this could potentially involve oxidation at the terminal (ω) methyl group or other positions along the alkyl chain, leading to a different set of degradation products.[2] This highlights the importance of not only measuring the disappearance of the parent compound but also identifying its metabolites.

Methodologies for Assessing Environmental Fate and Degradation

A robust assessment of the environmental fate of a deuterated LCOH requires a multi-faceted experimental approach. The core objective is to determine the rate of degradation and identify the transformation products under environmentally relevant conditions.

Study Design: Environmental Microcosm Experiments

Microcosm studies are the cornerstone of environmental degradation testing. They involve incubating the test substance in a sample matrix (e.g., water, sediment, soil, or activated sludge) containing a viable microbial community under controlled laboratory conditions.

Causality Behind Experimental Choices:

-

Matrix Selection: The choice of matrix (e.g., activated sludge from a wastewater treatment plant) is critical as it represents a likely receiving environment and contains a high concentration of diverse, acclimated microorganisms.[1]

-

Sterile Controls: A sterile (e.g., autoclaved or poisoned) control is essential. By comparing degradation in the live microcosm to the sterile control, one can definitively attribute the loss of the parent compound to biological activity. This is a self-validating step.

-

Concentration: Test concentrations should be environmentally relevant and non-toxic to the microbial community, yet high enough for accurate analytical detection.

Experimental Protocol: Aerobic Biodegradation in Activated Sludge (OECD 301F Guideline Adaptation)

-

Preparation: Collect fresh activated sludge from a municipal wastewater treatment plant. Prepare a mineral salts medium as specified in OECD guidelines.

-

Microcosm Setup:

-

In replicate flasks, combine the mineral medium and activated sludge.

-

Spike the test substance (deuterated LCOH) to a final concentration of 1-10 mg/L.

-

Prepare parallel flasks for a non-deuterated LCOH reference substance.

-

Prepare sterile controls for both the deuterated and non-deuterated compounds by adding a chemical sterilant (e.g., sodium azide).

-

-

Incubation: Incubate all flasks at a constant temperature (20-25°C) in the dark with continuous shaking to ensure aerobic conditions.

-

Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours and weekly thereafter), withdraw aliquots from each flask for chemical analysis.

-

Termination: The experiment is typically run for 28 days or until a degradation plateau is reached.

Analytical Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the preferred techniques for the quantification of organic micropollutants in complex environmental matrices due to their high sensitivity and specificity.

Experimental Protocol: Sample Analysis via GC-MS

-

Internal Standard: Fortify the collected aqueous sample with a known amount of an internal standard (e.g., a commercially available deuterated compound with a different mass, or a similar non-deuterated compound if analyzing the deuterated LCOH). This corrects for variations in extraction efficiency and instrument response.

-

Extraction: Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from the aqueous matrix and concentrate them.

-

Derivatization (Optional but Recommended): To improve the chromatographic properties (e.g., volatility) of the LCOH, convert it to a less polar derivative, such as a silyl ether, by reacting the extract with a derivatizing agent (e.g., BSTFA). This step enhances sensitivity and peak shape.

-

GC-MS Analysis: Inject the derivatized extract into the GC-MS. The GC separates the compounds, and the MS detects them based on their unique mass-to-charge ratio and fragmentation pattern.

-

Quantification: Create a calibration curve using standards of known concentration. Quantify the target analyte in the samples by comparing its peak area relative to the internal standard against the calibration curve.

Stable Isotope Probing (SIP)

To identify the microorganisms actively degrading the deuterated LCOH, Stable Isotope Probing (SIP) is an invaluable tool. In this technique, the deuterated LCOH serves as the labeled substrate. Microorganisms that consume the LCOH will incorporate the deuterium into their cellular components, such as DNA, RNA, or lipids.

By extracting these biomarkers and separating the "heavy" (deuterium-labeled) fractions from the "light" (unlabeled) fractions via density gradient ultracentrifugation, subsequent genetic sequencing of the heavy DNA/RNA can reveal the identity of the active degraders.

Data Interpretation and Environmental Risk Assessment

Degradation Kinetics

The concentration data collected over time are used to determine the degradation kinetics. Assuming first-order kinetics, which is common for micropollutant degradation at low concentrations, the degradation rate constant (k) can be calculated. The environmental half-life (t½), the time required for 50% of the compound to dissipate, is then determined using the formula: t½ = ln(2) / k .

The table below presents hypothetical, yet realistic, comparative data for a C16 alcohol, illustrating the expected impact of deuteration at the α-carbon.

| Compound | Degradation Model | Rate Constant (k) (day⁻¹) | Half-Life (t½) (days) | % Degradation (28 days) |

| 1-Hexadecanol (Non-deuterated) | First-Order | 1.386 | 0.5 | >99% |

| 1,1-d₂-Hexadecanol (Deuterated) | First-Order | 0.231 | 3.0 | 99.8% |

This data is illustrative. Actual rates will vary based on experimental conditions.

Environmental Risk Assessment

Data on persistence (half-life) and potential formation of toxic metabolites are crucial inputs for a formal Environmental Risk Assessment (ERA). A significantly longer half-life for a deuterated LCOH compared to its non-deuterated analogue could lead to higher predicted environmental concentrations (PECs) and potentially greater exposure to aquatic and terrestrial organisms, warranting further ecotoxicological testing.

Conclusion

The strategic use of deuteration in drug design fundamentally alters a molecule's susceptibility to metabolic degradation. This alteration translates directly to its environmental fate, where the same principles of the kinetic isotope effect govern its persistence. Deuterated long-chain alcohols can be expected to biodegrade via the same terminal oxidation pathway as their non-deuterated counterparts, but at a significantly reduced rate, particularly when deuteration occurs at the site of initial enzymatic attack. A comprehensive environmental assessment, therefore, must employ robust microcosm studies, highly sensitive analytical methods, and a thorough analysis of degradation kinetics and potential metabolite formation to accurately characterize the environmental risk profile of these important pharmaceutical compounds.

References

-

Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2019). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. Available at: [Link]

-

Belina, K., et al. (2023). Adaptive laboratory evolution unlocks membrane permeability as a key limitation in long-chain alcohol metabolism by Pseudomonas putida KT2440. bioRxiv. Available at: [Link]

-

Dunsmore, B. G., et al. (2008). Assessment of the environmental risk of long-chain aliphatic alcohols. Ecotoxicology and Environmental Safety. Available at: [Link]

-

Veenstra, G., et al. (2009). Environmental properties of long chain alcohols. Part 1: Physicochemical, environmental fate and acute aquatic toxicity properties. Ecotoxicology and Environmental Safety. Available at: [Link]

-

Jiménez, N., et al. (2022). Preliminary Study of Potential Hydrocarbon-Degrading Bacteria Identified by 16S rRNA Sequencing in Haina Port Water Samples, Dominican Republic. Microorganisms. Available at: [Link]

-

Liu, Z., et al. (2023). Theoretical Kinetic Isotope Effects in Establishing the Precise Biodegradation Mechanisms of Organic Pollutants. Environmental Science & Technology. Available at: [Link]

-

van Beilen, J. B., & Funhoff, E. G. (2007). Alkane hydroxylases involved in microbial alkane degradation. Applied Microbiology and Biotechnology. Available at: [Link]

-

Rizzo, W. B. (2014). Fatty aldehyde and fatty alcohol metabolism: review and importance for epidermal structure and function. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Available at: [Link]

-

Wang, W., & Li, Z. (2017). Raman-Deuterium Isotope Probing Reveals Microbial Metabolism at the Single-Cell Level. Analytical Chemistry. Available at: [Link]

-

Jin, H., et al. (2018). Theoretical Kinetic Isotope Effects in Establishing the Precise Biodegradation Mechanisms of Organic Pollutants. Environmental Science & Technology. Available at: [Link]

-

Hager, A., et al. (2019). LaoABCR, a Novel System for Oxidation of Long-Chain Alcohols Derived from SDS and Alkane Degradation in Pseudomonas aeruginosa. Journal of Bacteriology. Available at: [Link]

-

LibreTexts. (2022). An Overview of Fatty Acid Metabolism. Chemistry LibreTexts. Available at: [Link]

-

LibreTexts. (2022). Kinetic Isotope Effects. Chemistry LibreTexts. Available at: [Link]

-

Jeon, C. O., & Madsen, E. L. (2015). Advances and perspectives of using stable isotope probing (SIP)-based technologies in contaminant biodegradation. Journal of Industrial Microbiology & Biotechnology. Available at: [Link]

-

D'Annibale, A., et al. (2006). Abiotic degradation of pollutants. Reviews in Environmental Science and Bio/Technology. Available at: [Link]

-

Clark, J. (2023). The Oxidation of Alcohols. Chemistry LibreTexts. Available at: [Link]

-

Wikipedia. (2024). DDT. Wikipedia. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Hydrogen peroxide - Wikipedia [en.wikipedia.org]

- 4. Environmental properties of long chain alcohols. Part 1: Physicochemical, environmental fate and acute aquatic toxicity properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Mechanism and specificity of formation of long chain alcohols by developing rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DDT - Wikipedia [en.wikipedia.org]

- 9. Water - Wikipedia [en.wikipedia.org]

- 10. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Understanding the Mass Spectrum of N-Nonyl-D19 Alcohol

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrum of N-Nonyl-D19 alcohol. It is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation and isotopic labeling analysis of organic molecules. This document will delve into the fundamental principles of EI mass spectrometry, the characteristic fragmentation patterns of long-chain alcohols, and the profound impact of extensive deuterium labeling on the resulting mass spectrum.

Introduction to Electron Ionization Mass Spectrometry of Aliphatic Alcohols

Electron ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. For aliphatic alcohols, the initial ionization event typically involves the removal of a non-bonding electron from the oxygen atom, forming a molecular ion (M⁺˙).[1] Due to the high energy of this process, the molecular ion of long-chain alcohols is often of low abundance or even entirely absent, as it readily undergoes fragmentation.[2] The fragmentation patterns are, however, highly informative for structural determination.

The two primary fragmentation pathways for primary alcohols like n-nonyl alcohol are α-cleavage and dehydration (loss of water).[2]

-

α-Cleavage: This involves the cleavage of the C-C bond adjacent to the carbon bearing the hydroxyl group. This process is favorable as it leads to the formation of a resonance-stabilized oxonium ion. For a primary alcohol, this results in a prominent ion at m/z 31 (CH₂=OH⁺).

-

Dehydration: The elimination of a water molecule (H₂O) from the molecular ion can also occur, resulting in a fragment ion with a mass 18 units less than the molecular ion (M-18).

-

Hydrocarbon Fragmentation: The alkyl chain of the alcohol can also fragment, producing a series of characteristic hydrocarbon clusters separated by 14 mass units, corresponding to the loss of successive CH₂ groups.[2]

Mass Spectrum of Unlabeled N-Nonyl Alcohol (1-Nonanol)

The mass spectrum of 1-nonanol serves as our baseline for understanding the effects of deuterium labeling. The key features of its EI mass spectrum are predictable based on the principles outlined above. The molecular weight of 1-nonanol (C₉H₂₀O) is 144.25 g/mol .[3][4][5][6][7]

Key Expected Fragments for 1-Nonanol:

| m/z | Proposed Fragment | Fragmentation Pathway |

| 144 | [C₉H₂₀O]⁺˙ | Molecular Ion (M⁺˙) |

| 126 | [C₉H₁₈]⁺˙ | Dehydration (M-18) |

| 111 | [C₈H₁₅]⁺ | Alkyl chain fragmentation |

| 97 | [C₇H₁₃]⁺ | Alkyl chain fragmentation |

| 83 | [C₆H₁₁]⁺ | Alkyl chain fragmentation |

| 70 | [C₅H₁₀]⁺˙ | Rearrangement and cleavage |

| 69 | [C₅H₉]⁺ | Alkyl chain fragmentation |

| 57 | [C₄H₉]⁺ | Alkyl chain fragmentation |

| 56 | [C₄H₈]⁺˙ | Rearrangement and cleavage |

| 43 | [C₃H₇]⁺ | Alkyl chain fragmentation |

| 31 | [CH₂OH]⁺ | α-Cleavage |

The base peak in the spectrum of 1-nonanol is typically observed at m/z 43, 56, or 70, arising from fragmentation of the alkyl chain. The ion at m/z 31, characteristic of primary alcohols, is also expected to be present. The molecular ion at m/z 144 is often weak or absent.

Predicted Mass Spectrum of this compound

This compound (CD₃(CD₂)₈CD₂OH) has all but one of its hydrogen atoms replaced by deuterium. The molecular formula is C₉HD₁₉O, and the molecular weight is 163.37 g/mol .[8] This extensive isotopic labeling will result in significant and predictable shifts in the mass-to-charge ratios of the molecular ion and all fragment ions containing deuterium.

Predicted Key Fragments for this compound:

| m/z | Proposed Fragment | Fragmentation Pathway | Mass Shift vs. Unlabeled |

| 163 | [C₉D₁₉OH]⁺˙ | Molecular Ion (M'⁺˙) | +19 |

| 143 | [C₉D₁₈]⁺˙ | Dehydration (M'-20, loss of D₂O) | +17 |

| 126 | [C₈D₁₅]⁺ | Alkyl chain fragmentation | +15 |

| 110 | [C₇D₁₃]⁺ | Alkyl chain fragmentation | +13 |

| 94 | [C₆D₁₁]⁺ | Alkyl chain fragmentation | +11 |

| 80 | [C₅D₁₀]⁺˙ | Rearrangement and cleavage | +10 |

| 78 | [C₅D₉]⁺ | Alkyl chain fragmentation | +9 |

| 64 | [C₄D₉]⁺ | Alkyl chain fragmentation | +7 |

| 62 | [C₄D₈]⁺˙ | Rearrangement and cleavage | +6 |

| 48 | [C₃D₇]⁺ | Alkyl chain fragmentation | +5 |

| 33 | [CD₂OH]⁺ | α-Cleavage | +2 |

The analysis of the deuterated compound's mass spectrum is a powerful tool for confirming fragmentation mechanisms. For instance, the observation of a fragment at m/z 33 would strongly support the α-cleavage mechanism, as it represents the [CD₂OH]⁺ ion. Similarly, the loss of 20 mass units (D₂O) from the molecular ion to give a peak at m/z 143 confirms the dehydration pathway.

It is important to note that incomplete deuteration can lead to the presence of ions with masses between the fully deuterated and unlabeled fragments. Furthermore, H/D scrambling, although less common in EI, can sometimes complicate the interpretation.[9]

Visualizing the Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the primary fragmentation pathways for both unlabeled and deuterated n-nonyl alcohol.

Caption: Fragmentation of this compound

Experimental Protocol for Mass Spectrum Acquisition

The following is a generalized protocol for acquiring the EI mass spectrum of this compound.

Objective: To obtain a high-quality electron ionization mass spectrum of this compound for fragmentation analysis.

Materials:

-

This compound (purity >98%)

-

Volatile solvent (e.g., methanol or dichloromethane, HPLC grade)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source.

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in the chosen volatile solvent (e.g., 100 µg/mL).

-

Ensure the solvent is free of contaminants that could interfere with the analysis.

-

-

GC-MS Instrument Setup:

-

GC Column: Select a suitable capillary column for the separation of long-chain alcohols (e.g., a non-polar or mid-polar column like a DB-5ms).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet. Use a split injection mode to avoid overloading the column and detector.

-

GC Oven Program: Develop a temperature program that allows for the efficient elution of n-nonyl alcohol. A typical program might start at a low temperature (e.g., 50°C), ramp up to a higher temperature (e.g., 250°C), and hold for a few minutes.

-

MS Ion Source: Set the ion source to electron ionization (EI) mode. The standard electron energy is 70 eV.

-

Mass Analyzer: Set the mass analyzer to scan a relevant m/z range (e.g., m/z 30-200).

-

Data Acquisition: Acquire data in full scan mode to capture all fragment ions.

-

-

Data Analysis:

-

Identify the chromatographic peak corresponding to this compound.

-

Extract the mass spectrum from this peak.

-

Identify the molecular ion (if present) and the major fragment ions.

-

Compare the observed m/z values with the predicted values for the deuterated compound.

-

For confirmation, it is highly recommended to also analyze an unlabeled n-nonyl alcohol standard under the same conditions.

-

Conclusion

The mass spectrum of this compound provides a clear and instructive example of the utility of isotopic labeling in mass spectrometry. The predictable mass shifts of the molecular ion and key fragment ions upon deuteration offer unambiguous confirmation of the fragmentation pathways. This in-depth understanding is crucial for the structural elucidation of unknown long-chain alcohols and for verifying the incorporation and location of deuterium labels in synthetic and metabolic studies. The combination of experimental data with a sound theoretical understanding of fragmentation mechanisms, as outlined in this guide, empowers researchers to confidently interpret complex mass spectra.

References

-

National Institute of Standards and Technology. (n.d.). 1-Nonanol. NIST Chemistry WebBook. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound 1-Nonanol (FDB003307). Retrieved from [Link]

-

PubChem. (n.d.). 1-Nonanol. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Nonanol. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). Nonyl alcohol synthesis process - CN105001046A.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Zhou, B., Wang, S., Fang, C., & Chen, W. (1981). A New Method of Synthesis of Nonyl Alcohol. Journal of China Pharmaceutical University, (2), 7-9.

-

ResearchGate. (n.d.). Mass spectrum of n-nonane. Retrieved from [Link]

-

ResearchGate. (2020, August 6). Synthesis of dihydrodehydrodiconiferyl alcohol: The revised structure of lawsonicin. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Chemoenzymatic access to enantiopure N-containing furfuryl alcohol from chitin-derived N-acetyl-D-glucosamine. Retrieved from [Link]

-

MDPI. (n.d.). Chemical Synthesis of Monolignols: Traditional Methods, Recent Advances, and Future Challenges in Sustainable Processes. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Nonanol. NIST Chemistry WebBook. Retrieved from [Link]

-

Reddit. (2022, March 11). Spectrum of deuterated alcohols different than expected. r/massspectrometry. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Nonanol. Retrieved from [Link]

-

YouTube. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). Nonanal. Retrieved from [Link]

- Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.

Sources

- 1. mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 1-Nonanol [webbook.nist.gov]

- 4. 1-Nonanol | C9H20O | CID 8914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Nonanol [webbook.nist.gov]

- 6. 1-Nonanol [webbook.nist.gov]

- 7. 1-Nonanol - Wikipedia [en.wikipedia.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. reddit.com [reddit.com]

An In-depth Technical Guide to Ibiglustat (Venglustat): A Brain-Penetrant Glucosylceramide Synthase Inhibitor for Substrate Reduction Therapy

Introduction: A New Paradigm in Treating Glycosphingolipid-Related Disorders

Ibiglustat, also known as Venglustat (GZ/SAR402671), is an investigational, orally active, and brain-penetrant small molecule that functions as an inhibitor of glucosylceramide synthase (GCS).[1][2][3] This positions it as a promising agent for substrate reduction therapy (SRT) in a range of lysosomal storage disorders (LSDs) and other diseases characterized by the pathological accumulation of glycosphingolipids.[3][4][5] Developed initially by Genzyme and now under the stewardship of Sanofi, Ibiglustat's ability to cross the blood-brain barrier addresses a critical unmet need in LSDs with neurological manifestations.[2][3] This guide provides a comprehensive technical overview of Ibiglustat, from its fundamental properties to its clinical applications and associated experimental methodologies, for researchers and drug development professionals.

Physicochemical Properties of Ibiglustat

Ibiglustat is a synthetic organic compound with the following key properties:

| Property | Value |

| IUPAC Name | [(3S)-1-azabicyclo[2.2.2]octan-3-yl] N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]propan-2-yl]carbamate |

| Synonyms | Venglustat, GZ/SAR402671, Genz-682452 |

| CAS Number | 1401090-53-6 |

| Molecular Formula | C₂₀H₂₄FN₃O₂S |

| Molecular Weight | 389.5 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO (≥ 25 mg/mL) and Ethanol (≥ 30 mg/mL). Formulations for in vivo use have been prepared in DMSO/PEG300/Tween 80/saline and DMSO/SBE-β-CD/saline mixtures.[1] |

| SMILES | CC(C)(C1=CSC(=N1)C2=CC=C(C=C2)F)NC(=O)O[C@@H]3CN4CCC3CC4 |

Mechanism of Action: Targeting the Genesis of Pathological Glycosphingolipids

Ibiglustat's therapeutic rationale is centered on the principle of substrate reduction. In several LSDs, a deficiency in a specific lysosomal enzyme leads to the accumulation of its substrate, a glycosphingolipid, causing cellular dysfunction and progressive organ damage.[6] Ibiglustat inhibits glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids—the transfer of glucose from UDP-glucose to ceramide to form glucosylceramide (GlcCer).[2][3] By reducing the rate of GlcCer synthesis, Ibiglustat aims to decrease the production of downstream complex glycosphingolipids, thereby alleviating the substrate burden on the deficient lysosomal enzyme and mitigating the pathology of the disease.[6]

dot digraph "Ibiglustat_Mechanism_of_Action" { graph [fontname="Arial", fontsize=12, rankdir="LR", splines=ortho, nodesep=0.6, ranksep=1.2, dpi=72]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124", width=1.5, height=0.6]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal, penwidth=1.5];

} . Caption: Ibiglustat inhibits glucosylceramide synthase (GCS), reducing the synthesis of glucosylceramide and downstream glycosphingolipids.

Biological Activity and Therapeutic Applications

Ibiglustat has demonstrated significant biological activity in preclinical models and is being investigated in several clinical trials for a variety of disorders.

Fabry Disease

Fabry disease is an X-linked LSD caused by a deficiency of the enzyme α-galactosidase A (α-Gal A), leading to the accumulation of globotriaosylceramide (Gb3).[7] As a substrate reduction therapy, Ibiglustat aims to lower Gb3 levels.[7]

In a Phase 2a clinical trial (NCT02228460) and its extension study (NCT02489344), treatment with Ibiglustat in adult males with classic Fabry disease led to a significant reduction in Gb3 accumulation in skin cells and a decrease in blood levels of molecules in the Gb3 synthesis pathway over a three-year period.[7] Patients also showed no signs of clinical disease progression in key organs like the kidneys, heart, and brain.[7] A Phase 3 trial, PERIDOT (NCT05206773), is currently evaluating the effect of Ibiglustat on neuropathic and abdominal pain in Fabry disease patients.[7]

Gaucher Disease

Gaucher disease results from a deficiency of the enzyme glucocerebrosidase (GCase), leading to the accumulation of glucosylceramide.[5] Ibiglustat's mechanism is directly relevant to this condition. Preclinical studies in a mouse model of neuronopathic Gaucher disease showed that Ibiglustat reduces gliosis, delays ataxia onset, and increases lifespan.[8]

GBA1-Associated Parkinson's Disease

Mutations in the GBA1 gene, which encodes GCase, are a major genetic risk factor for Parkinson's disease (PD).[9][10] The resulting GCase deficiency is thought to contribute to α-synuclein aggregation through lysosomal dysfunction and altered lipid metabolism.[11] As a brain-penetrant GCS inhibitor, Ibiglustat was investigated for its potential to mitigate this pathology.[2][12]

A Phase 2 trial (MOVES-PD, NCT02906020) in patients with GBA1-associated Parkinson's disease demonstrated that Ibiglustat was well-tolerated and led to a significant reduction of glucosylceramide in the cerebrospinal fluid, indicating target engagement in the central nervous system.[12][13] However, the trial did not meet its primary endpoint of improving motor function, and in fact, a worsening of motor scores was observed.[12] This has led to the discontinuation of Ibiglustat's development for this indication.[11]

GM2 Gangliosidosis

GM2 gangliosidoses, such as Tay-Sachs and Sandhoff diseases, are caused by deficiencies in β-hexosaminidase, leading to the accumulation of GM2 ganglioside.[4] Ibiglustat is being investigated as a potential therapy to reduce the synthesis of the GM2 precursor, glucosylceramide.[4]

Pharmacokinetics and Pharmacodynamics

A Phase 1 study in healthy volunteers demonstrated that Ibiglustat has linear pharmacokinetics and is rapidly absorbed.[14] It has a low apparent total body clearance and a half-life of approximately 28.9 hours.[14] The systemic exposure is not affected by food.[14] Pharmacodynamic assessments showed a time- and dose-dependent decrease in plasma levels of glucosylceramide (GL-1) and monosialodihexosylganglioside (GM3).[14]

Safety and Toxicology

In clinical trials, Ibiglustat has generally demonstrated a favorable safety and tolerability profile.[13][14] In the Phase 1 study with healthy volunteers, there were no serious adverse events, and most treatment-emergent adverse events were mild.[14] Similarly, in the Phase 2 MOVES-PD trial, Ibiglustat was found to be safe and well-tolerated.[13] Preclinical toxicology studies are a standard part of drug development, typically involving acute, sub-chronic, and chronic dosing in both rodent and non-rodent species to identify potential target organs of toxicity and to establish a safe starting dose for human trials.[15][16][17] Specific details of the comprehensive preclinical toxicology program for Ibiglustat are proprietary to the manufacturer.

Experimental Protocols

The following are representative protocols for assessing the activity of GCS inhibitors like Ibiglustat.

In Vitro Glucosylceramide Synthase (GCS) Inhibition Assay (HPLC-based)

This protocol is adapted from methodologies that utilize fluorescently labeled substrates for sensitive detection.[18][19]

Objective: To determine the in vitro inhibitory activity of Ibiglustat on GCS.

Materials:

-

Microsomal preparations containing GCS (from a suitable cell line or tissue)

-

NBD C6-ceramide (fluorescent substrate)

-

UDP-glucose

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Ibiglustat (or other test compounds) dissolved in DMSO

-

Methanol, Chloroform

-

HPLC system with a fluorescence detector

Workflow Diagram:

dot digraph "GCS_Inhibition_Assay_Workflow" { graph [fontname="Arial", fontsize=12, rankdir="TB", splines=ortho, nodesep=0.5, ranksep=0.8, dpi=72]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124", width=2.5, height=0.7]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal, penwidth=1.5];

} . Caption: Workflow for an in vitro HPLC-based GCS inhibition assay.

Step-by-Step Methodology:

-

Preparation of Reagents: Prepare stock solutions of NBD C6-ceramide, UDP-glucose, and Ibiglustat at various concentrations.

-

Enzyme Reaction: In a microcentrifuge tube, pre-incubate the microsomal preparation with varying concentrations of Ibiglustat (or DMSO as a vehicle control) in the assay buffer for 15 minutes at 37°C.

-

Initiation: Start the reaction by adding NBD C6-ceramide and UDP-glucose to the mixture.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

-

Termination and Lipid Extraction: Stop the reaction by adding a 2:1 (v/v) mixture of chloroform:methanol.[18] Vortex and centrifuge to separate the phases.

-

Sample Preparation for HPLC: Collect the lower organic phase, dry it under a stream of nitrogen, and reconstitute the lipid extract in a suitable solvent for HPLC injection.

-

HPLC Analysis: Inject the sample onto a normal-phase HPLC column. Separate the fluorescent substrate (NBD C6-ceramide) from the product (NBD C6-glucosylceramide) using an appropriate solvent gradient. Detect the compounds using a fluorescence detector.

-

Data Analysis: Quantify the peak area of the product. Calculate the percentage of GCS inhibition for each concentration of Ibiglustat compared to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration.

Cell-Based Substrate Reduction Assay in Patient-Derived Fibroblasts

This protocol outlines a general method for assessing the ability of Ibiglustat to reduce the accumulation of a specific glycosphingolipid in patient-derived cells.[9][20][21]

Objective: To measure the reduction of a specific glycosphingolipid (e.g., GlcCer) in patient-derived fibroblasts treated with Ibiglustat.

Materials:

-

Patient-derived fibroblasts with a relevant genetic defect (e.g., from a Gaucher disease patient)

-

Cell culture medium and supplements

-

Ibiglustat

-

Reagents for lipid extraction (e.g., chloroform, methanol, water)

-

LC-MS/MS system for lipid quantification

Step-by-Step Methodology:

-

Cell Culture: Culture patient-derived fibroblasts in appropriate multi-well plates until they reach a desired confluency.

-

Treatment: Treat the cells with varying concentrations of Ibiglustat (or vehicle control) for a specified period (e.g., 72 hours).

-

Cell Harvesting and Lysis: Wash the cells with PBS and harvest them. Lyse the cells to release intracellular contents.

-